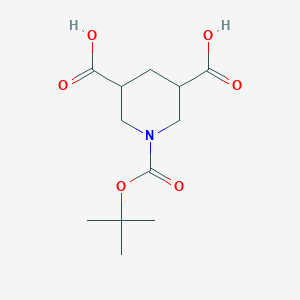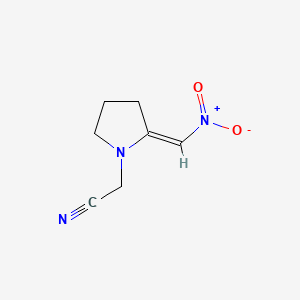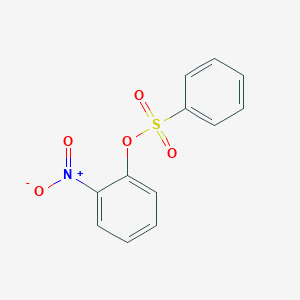
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid
Übersicht
Beschreibung
“1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid” is a chemical compound with the molecular formula C12H19NO6 . It is commonly used in scientific research.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/p-2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of “1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid” is 271.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of GABA_A Receptor Agonists
This compound serves as a reactant in the synthesis of GABA_A receptor agonists . These are compounds that can bind to GABA_A receptors in the brain, mimicking the inhibitory effects of the neurotransmitter GABA. This application is crucial in developing treatments for conditions like anxiety, insomnia, and epilepsy.
Creation of Piperidine Derivatives
Due to its structural features, 1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid is used to create a variety of piperidine derivatives . These derivatives are valuable in medicinal chemistry for their potential pharmacological properties.
Development of Selective TACE Inhibitors
Researchers utilize this compound in the development of selective TACE (TNF-α Converting Enzyme) inhibitors . TACE inhibitors can potentially treat various inflammatory diseases, including rheumatoid arthritis and cancer, by controlling the activity of TNF-α, a pro-inflammatory cytokine.
Formulation of HDL-Elevating Agents
The compound is involved in formulating agents that elevate high-density lipoprotein (HDL) levels . HDL is known as “good cholesterol,” and increasing its levels can help reduce the risk of cardiovascular diseases.
Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives
It’s used in synthesizing α-sulfonyl hydroxamic acid derivatives , which have potential applications in treating various diseases due to their inhibition of histone deacetylase (HDAC). HDAC inhibitors are promising in cancer therapy as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Production of Iboga-Alkaloid Family Chemicals
This compound is also a reactant in the production of chemicals in the Iboga-alkaloid family . These alkaloids are of interest for their use in neuropharmacology and potentially in treating addiction disorders.
Inhibition of Myocardin-Related Transcription Factor A (MRTF-A)
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid: is used in studies to suppress pathological processes like cancer cell migration, tissue fibrosis, and atherosclerotic lesions development by inhibiting MRTF-A . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process implicated in cancer progression.
Palladium-Catalyzed α-Arylation of Esters
The compound serves as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction is significant in organic synthesis, leading to the creation of compounds like 4-pyridylpiperidinyl esters , which have various pharmaceutical applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACTVXMKHNDVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid | |
CAS RN |
920297-39-8 | |
| Record name | 1-(1,1-Dimethylethyl) 1,3,5-piperidinetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920297-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
![N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B1661465.png)
![9-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]-3H-purine-6-thione](/img/structure/B1661466.png)
![2,5-Pyrrolidinedione, 1-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B1661467.png)




![tert-butyl 4-oxo-6-hydro-7H-pyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B1661475.png)


![5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1661482.png)
